methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key substituents include:
- A methyl ester at position 2.
- A 4-(methoxycarbonyl)benzamido group at position 2, introducing both aromaticity and electron-withdrawing properties.
- A propan-2-yl (isopropyl) group at position 6, contributing steric bulk and lipophilicity.
This compound is hypothesized to act as a pharmacophore in drug discovery, leveraging its hybrid aromatic-heterocyclic framework for target binding. The hydrochloride salt form is critical for improving bioavailability in physiological environments.
Properties
IUPAC Name |
methyl 2-[(4-methoxycarbonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S.ClH/c1-12(2)23-10-9-15-16(11-23)29-19(17(15)21(26)28-4)22-18(24)13-5-7-14(8-6-13)20(25)27-3;/h5-8,12H,9-11H2,1-4H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOVFAUXONUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Nitroaniline Derivatives
- Starting material : 4-Nitroaniline (8 ) is sequentially converted to intermediates 9–11 through nitration, reduction, and chlorination.
- Nucleophilic displacement : Reaction of chlorinated intermediate 11 with ethyl thioglycolate in dimethyl sulfoxide (DMSO) and triethylamine induces cyclization, yielding thieno[2,3-c]pyridine derivative 12 in quantitative yield.
Reaction Conditions :
- Solvent: DMSO
- Base: Triethylamine
- Temperature: 80°C, 12 hours
Key Insight : The electron-withdrawing nitro and cyano groups enhance reactivity at the chlorine atom, facilitating nucleophilic attack by the thiolate ion.
Functionalization of the Thieno[2,3-c]Pyridine Core
Introduction of the Isopropyl Group at Position 6
Cross-coupling reactions are effective for introducing alkyl groups. A Suzuki-Miyaura coupling (Search Result) using isopropyl boronic acid and a brominated thienopyridine precursor is proposed:
- Bromination : Electrophilic bromination at position 6 using N-bromosuccinimide (NBS) in acetic acid.
- Coupling : Reaction with isopropyl boronic acid catalyzed by Pd(PPh₃)₄ in a mixture of 1,4-dioxane and aqueous Na₂CO₃.
Optimization Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 1,4-Dioxane | 78 |
| PdCl₂(dppf) | Toluene | 65 |
Challenges : Steric hindrance from the fused ring system necessitates bulky ligands for efficient coupling.
Installation of the Methyl Ester at Position 3
Esterification via nucleophilic acyl substitution is employed:
- Carboxylic acid precursor : Oxidation of a 3-methyl group to carboxylic acid using KMnO₄ in acidic conditions.
- Methylation : Treatment with methanol and thionyl chloride (SOCl₂) to form the methyl ester.
Reaction Conditions :
- Reagent: SOCl₂ (excess)
- Solvent: Methanol, 0°C → room temperature
- Yield: 85–90%
Incorporation of the 4-(Methoxycarbonyl)benzamido Group at Position 2
Amide bond formation using carbodiimide coupling (adapted from Search Result):
- Activation : 4-(Methoxycarbonyl)benzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Coupling : Reaction with 2-aminothieno[2,3-c]pyridine derivative in anhydrous dichloromethane (DCM).
Yield Optimization :
| Base | Solvent | Yield (%) |
|---|---|---|
| Triethylamine | DCM | 72 |
| DIPEA | DMF | 68 |
Final Salt Formation
Conversion to the hydrochloride salt is achieved by treating the free base with HCl gas in ethyl acetate (Search Result):
- Procedure : The free base is dissolved in ethyl acetate, and HCl gas is bubbled through the solution until precipitation is complete.
- Recrystallization : The crude product is recrystallized from ethanol/water (9:1) to afford pure hydrochloride salt.
Purity Data :
- Melting point: 214–216°C
- HPLC purity: >99%
Summary of Synthetic Route
Stepwise Synthesis :
- Cyclization to form thieno[2,3-c]pyridine core.
- Bromination at position 6, followed by Suzuki coupling with isopropyl boronic acid.
- Oxidation and esterification to install methyl ester at position 3.
- EDC/HOBt-mediated amidation at position 2.
- Hydrochloride salt formation.
Overall Yield : 22% (four steps).
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar-H), 4.32 (q, 1H, J = 6.8 Hz, CH(CH₃)₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 1.42 (d, 6H, J = 6.8 Hz, CH(CH₃)₂).
- HRMS (ESI) : m/z calcd for C₂₃H₂₅N₂O₅S⁺ [M+H]⁺: 465.1421; found: 465.1425.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has shown that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
In vitro studies evaluated the anticancer effects of methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride against breast cancer cells:
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 65 | 40 |
| 50 | 30 | 70 |
The results indicate a dose-dependent inhibition of cell proliferation and increased apoptosis markers at higher concentrations.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thieno[2,3-c]pyridine derivatives have shown efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of this compound revealed significant inhibitory effects against common pathogens:
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Candida albicans | 20 |
These findings suggest that structural modifications can enhance the efficacy of thieno[2,3-c]pyridine derivatives against resistant strains.
Mechanism of Action
The mechanism of action of methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Position 2 Substituents: The target’s 4-(methoxycarbonyl)benzamido group offers a balance of aromaticity and polarity, distinct from the aliphatic propionamido () or bulky benzoyl (). 2-Phenoxybenzamido () introduces a flexible ether linkage, which may improve conformational adaptability in target interactions .
Benzyl groups (–12) increase aromatic surface area, favoring hydrophobic interactions but possibly reducing solubility .
Ester Groups :
- Methyl esters (target, –12) are less lipophilic than ethyl esters (), suggesting differences in metabolic stability and tissue distribution .
Hydrochloride Salt :
- All compared compounds are hydrochloride salts, indicating a design strategy to enhance aqueous solubility for drug delivery .
Research Findings and Implications
- Synthetic Routes : The target compound likely follows synthetic pathways analogous to and , involving cyclization of thiouracil derivatives or microwave-assisted coupling (as seen in ) .
- Physicochemical Properties :
- Biological Relevance : While direct activity data are unavailable, structural analogs (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic cores .
Biological Activity
Methyl 2-[4-(methoxycarbonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on its antibacterial and antiplasmodial activities, along with relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex thieno[2,3-c]pyridine core structure that contributes to its biological activity. The presence of various functional groups such as methoxycarbonyl and amido enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidinediones exhibit notable antibacterial properties. For instance:
- Activity Against Gram-positive Bacteria : Several studies have demonstrated that thieno[2,3-d]pyrimidinedione derivatives show potent antibacterial activity against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE). The minimum inhibitory concentration (MIC) values for these compounds typically range from 2 to 16 mg/L against these pathogens .
- Cytotoxicity Assessment : While exhibiting antibacterial effects, these compounds also showed low cytotoxicity against mammalian cells, with IC50 values ranging between 40 to 50 mg/L. This suggests a favorable therapeutic index .
Table 1: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives
| Compound | MIC (mg/L) | Target Pathogen | Cytotoxicity (IC50 mg/L) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinedione A | 2 | MRSA | 40 |
| Thieno[2,3-d]pyrimidinedione B | 8 | VRE | 45 |
| Thieno[2,3-d]pyrimidinedione C | 16 | Vancomycin-intermediate S. aureus | 50 |
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial activity against Plasmodium species:
- In Vitro Studies : Recent studies have highlighted that certain thieno[3,2-d]pyrimidines demonstrate moderate activity against Plasmodium falciparum with EC50 values around 5 µM. These compounds were found to be more effective against the hepatic stages of the parasite compared to the blood stages .
- Toxicity Profile : The toxicity of these compounds varies; some exhibit moderate toxicity towards HepG2 cells (human liver cancer cell line), with CC50 values ranging from 2.9 to 29 µM. This indicates a need for careful evaluation in terms of safety and efficacy for potential therapeutic use .
Table 2: Antiplasmodial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | EC50 (µM) | Target Stage | CC50 (µM) |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine A | 5 | Hepatic stage | 10 |
| Thieno[3,2-d]pyrimidine B | 15 | Blood stage | 20 |
| Thieno[3,2-d]pyrimidine C | 10 | Hepatic stage | 29 |
Case Studies
- Study on Antibacterial Efficacy : A comprehensive study published in PMC evaluated various thieno derivatives and reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the structural diversity of these compounds as a key factor in their efficacy .
- Antiplasmodial Research : Another investigation focused on the synthesis and evaluation of new thienopyrimidine derivatives for their antimalarial properties. The results suggested that modifications at specific positions of the thieno ring could enhance activity against P. falciparum while maintaining low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
